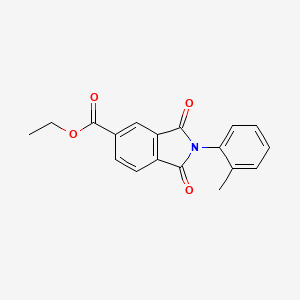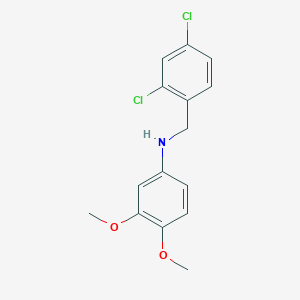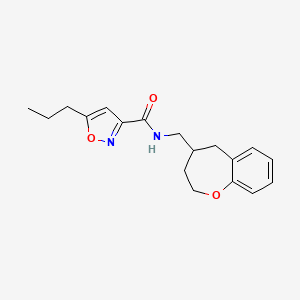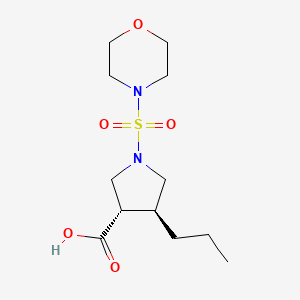
ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves copolymerization processes and the reaction of nucleophilic and electrophilic monomers, as seen in the copolymerization of 2-ethyl-2-oxazoline with methylphenylmaleimide. Such processes are characterized by the absence of an initiator and are analyzed through spectroscopic methods like NMR and IR spectroscopy (Rivas & Pizarro, 1989). Furthermore, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate through displacement, acylation, and Wittig cyclization reaction showcases the complex synthetic routes that can be involved in producing compounds with similar structural features (Lei, 2010).
Molecular Structure Analysis
Molecular structure analysis involves understanding the geometric and electronic configuration of molecules. For compounds like ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate, X-ray crystallography, and NMR spectroscopy are vital tools. These analyses provide insights into the compound's stereochemistry, molecular conformation, and the nature of its intra- and intermolecular interactions, which are crucial for predicting its reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar compounds. For instance, the reaction of 2-alkynylbenzamides under PdI2-catalyzed oxidative carbonylation conditions shows the versatility of related structures in undergoing carbonylative approaches to yield functionalized isoindolinone derivatives, highlighting the diverse reactivity patterns these compounds can exhibit (Mancuso et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are critical for understanding the behavior of this compound in different environments. These properties are influenced by the molecular structure, particularly the functional groups and stereochemistry, and determine the compound's applicability in various applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of this compound. Studies on related compounds, such as the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, provide insights into the reactivity and potential chemical transformations that can be applied to similar structures (Zhi-hui, 2007).
Eigenschaften
IUPAC Name |
ethyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-3-23-18(22)12-8-9-13-14(10-12)17(21)19(16(13)20)15-7-5-4-6-11(15)2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGJRVSWDWAPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)

![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)

![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)